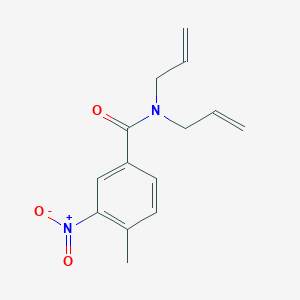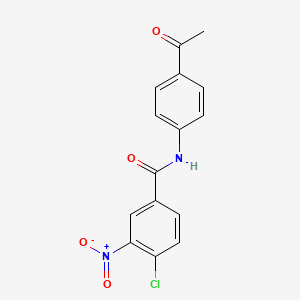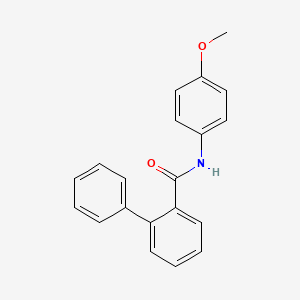
N,N-diallyl-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-4-methyl-3-nitrobenzamide (DAN) is a chemical compound that has been widely used in scientific research due to its unique properties. DAN is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function. Additionally, N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-diallyl-4-methyl-3-nitrobenzamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation without causing significant side effects. However, the limitations of using N,N-diallyl-4-methyl-3-nitrobenzamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-4-methyl-3-nitrobenzamide. One potential area of research is the development of new drugs based on the structure of N,N-diallyl-4-methyl-3-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide and its potential use in the treatment of various diseases. Another area of research is the development of new materials based on N,N-diallyl-4-methyl-3-nitrobenzamide, which could have applications in fields such as electronics and energy storage.
Synthesemethoden
The synthesis of N,N-diallyl-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with allyl chloride in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure N,N-diallyl-4-methyl-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-4-methyl-3-nitrobenzamide has been used in various scientific research applications such as in the development of new drugs and materials. One of the most significant applications of N,N-diallyl-4-methyl-3-nitrobenzamide is in the field of cancer research. Studies have shown that N,N-diallyl-4-methyl-3-nitrobenzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the development of new anti-inflammatory drugs and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPQDLHBJJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N,N-di(prop-2-en-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)



![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)